

Preclinical Pharmacology of Diquafosol Tetrasodium for Ocular Surface Diseases: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diquafosol (tetrasodium)*

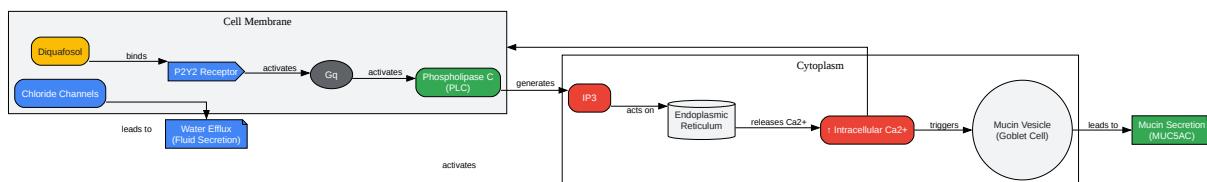
Cat. No.: *B12427650*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquafosol tetrasodium is a P2Y2 purinergic receptor agonist developed for the treatment of dry eye disease.^{[1][2]} Formulated as a 3% ophthalmic solution, it represents a novel therapeutic approach by targeting the underlying mechanisms of tear film instability.^[1] Unlike conventional treatments that primarily supplement the tear film, Diquafosol actively stimulates the secretion of key tear components—both water and mucin—from the ocular surface epithelia.^{[3][4]} This guide provides an in-depth overview of the preclinical pharmacology of Diquafosol, detailing its mechanism of action, pharmacodynamic effects, and pharmacokinetic profile, supported by data from key *in vitro* and *in vivo* studies.

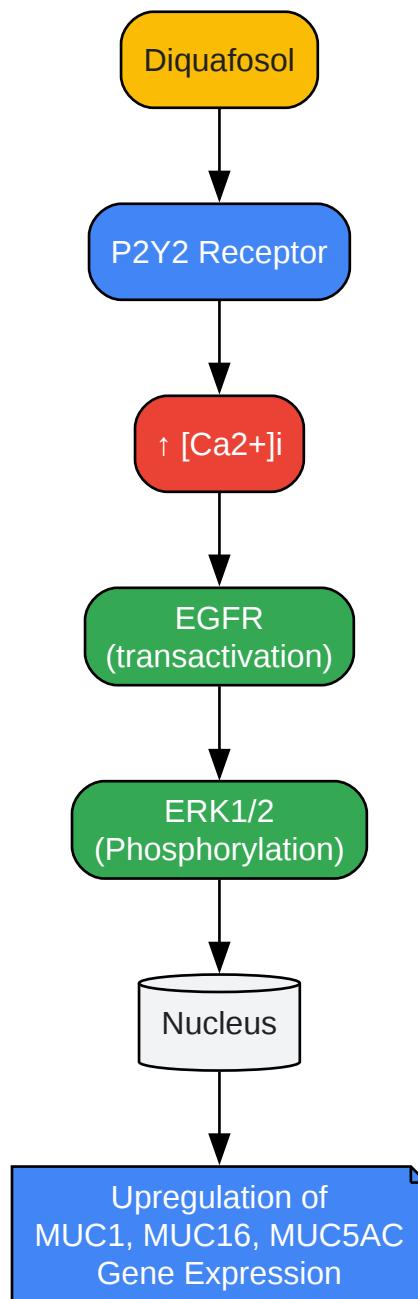

Mechanism of Action: P2Y2 Receptor Agonism

Diquafosol, a stable analogue of uridine 5'-triphosphate (UTP), exerts its pharmacological effects by activating P2Y2 receptors, which are G protein-coupled receptors located on the apical surface of corneal and conjunctival epithelial cells, as well as conjunctival goblet cells.^[2] ^{[5][6]} Activation of these receptors initiates a cascade of intracellular events that promote tear film stability and ocular surface health.

Stimulation of Fluid and Mucin Secretion

The primary mechanism of Diquafosol involves the stimulation of both aqueous and mucin components of the tear film.^[4] Binding to the P2Y2 receptor activates a Gq protein, leading to the stimulation of phospholipase C (PLC). This enzyme catalyzes the formation of inositol trisphosphate (IP3), which triggers the release of calcium (Ca^{2+}) from intracellular stores in the endoplasmic reticulum.^{[2][4]} The resulting increase in intracellular Ca^{2+} concentration has two main effects:

- Fluid Secretion: It activates chloride channels, leading to an efflux of chloride ions and subsequent water transport across the conjunctival epithelium, thereby increasing the aqueous layer of the tear film.^{[7][8]}
- Mucin Secretion: It directly triggers the secretion of stored mucins (primarily the gel-forming mucin MUC5AC) from conjunctival goblet cells.^{[5][7]}


[Click to download full resolution via product page](#)

Caption: Diquafosol-induced fluid and mucin secretion pathway.

Upregulation of Mucin Gene Expression

Beyond immediate secretion, Diquafosol also upregulates the gene expression of both secreted and membrane-associated mucins.^{[5][7]} This action is mediated through the extracellular signal-regulated kinase (ERK) signaling pathway.^{[7][9]} Activation of the P2Y2

receptor leads to an increase in intracellular calcium, which can transactivate the Epidermal Growth Factor Receptor (EGFR). This subsequently triggers the phosphorylation and activation of the ERK1/2 signaling cascade, promoting the transcription of key mucin genes, including MUC1, MUC16, and MUC5AC, in conjunctival and corneal epithelial cells.^{[7][9]} This enhances the protective glycocalyx and contributes to long-term tear film stability.

[Click to download full resolution via product page](#)

Caption: ERK signaling pathway for mucin gene expression.

Anti-inflammatory and Pro-survival Effects

Preclinical studies suggest Diquafosol also possesses anti-inflammatory and cytoprotective properties. In *in vitro* and *in vivo* dry eye models, Diquafosol treatment has been shown to reduce intracellular reactive oxygen species (ROS), inhibit apoptosis of corneal epithelial cells, and decrease the expression of proinflammatory cytokines like IL-1 β and TNF- α .^{[10][11]} These anti-inflammatory effects may be mediated by the inhibition of the nuclear factor kappa B (NF- κ B) signaling pathway.^{[10][12]} Furthermore, Diquafosol promotes corneal epithelial cell proliferation and migration, contributing to wound healing, an effect linked to ERK activation.^{[7][13]}

Pharmacodynamic Effects

The multifaceted mechanism of action of Diquafosol translates into significant pharmacodynamic effects on the ocular surface, as demonstrated in various preclinical models.

Effects on Tear Fluid and Mucin Secretion

Diquafosol consistently demonstrates the ability to increase both the quantity and quality of tears. In a povidone iodine-induced dry eye rat model, a 10-day treatment with Diquafosol resulted in significant improvements in tear volume and stability.^{[14][15]} Studies in dogs also confirmed that topical administration of 3% Diquafosol significantly increases the concentration of MUC5AC in tears.^[6]

Model	Parameter Measured	Result	Reference
Povidone Iodine-Induced Dry Eye (Rat)	Tear Production (Schirmer's Test)	Increased to 7.26 mm from 4.07 mm in the untreated group.	[14][15]
Povidone Iodine-Induced Dry Eye (Rat)	Tear Film Break-Up Time (TBUT)	Increased to 7.37 s from 1.49 s in the untreated group.	[14][15]
Povidone Iodine-Induced Dry Eye (Rat)	Conjunctival Goblet Cell Density	Increased to 11.83 cells/0.1 mm ² from 7.23 cells/0.1 mm ² in the untreated group.	[14]
Normal Dogs	Tear MUC5AC Concentration	Significantly increased after administration.	[6]
Diabetic Rats with Airflow Exposure	Tear Production (Schirmer's Test)	Mean score was twice as high compared to saline treatment.	[16]

Effects on Ocular Surface Integrity and Healing

Diquafosol promotes the health and repair of the corneal epithelium. This is attributed to its ability to stabilize the tear film and directly stimulate epithelial cell proliferation and migration.[3][5] In a rat model of mechanical corneal epithelial debridement, Diquafosol significantly accelerated wound closure compared to control eyes.[5][17]

Model	Parameter Measured	Result	Reference
Corneal Epithelial Debridement (Rat)	Percentage of Wound Closure at 12 hours	63.4% with Diquafosol vs. 42.7% in control.	[5][17]
Corneal Epithelial Debridement (Rat)	Percentage of Wound Closure at 24 hours	98.1% with Diquafosol vs. 82.3% in control.	[5][17]
Povidone Iodine-Induced Dry Eye (Rat)	Corneal Fluorescein Staining Score	Significantly decreased, indicating improved epithelial integrity.	[14]
Scopolamine-Induced Dry Eye (Rat)	Corneal Epithelial Apoptosis (TUNEL assay)	Markedly reduced compared to the untreated dry eye group.	[10][11]

Pharmacokinetics

The pharmacokinetic profile of Diquafosol is characterized by rapid action on the ocular surface and minimal systemic exposure.

Ocular Distribution and Metabolism

Following topical instillation in rabbits, radio-labeled (¹⁴C) Diquafosol is rapidly distributed to the anterior ocular tissues.[5][18] Peak concentrations are observed within 5 minutes in the conjunctiva and cornea.[18] The drug is quickly metabolized at the ocular surface by ecto-nucleotidases into uridine monophosphate (UMP), uridine, and uracil.[5] Despite its rapid metabolism, it has a reported half-life on the ocular surface of 17.4 hours, suggesting prolonged action.[5]

Ocular Tissue	Peak Concentration Time (post-instillation)	Rank Order of Radioactivity
Palpebral Conjunctiva	5 minutes	1
Bulbar Conjunctiva	5 minutes	2
Cornea	5 minutes	3
Sclera	5 minutes	4
Extraocular Muscle	5 minutes	5
Aqueous Humor	30 minutes	6
Iris-Ciliary Body	5 minutes	7

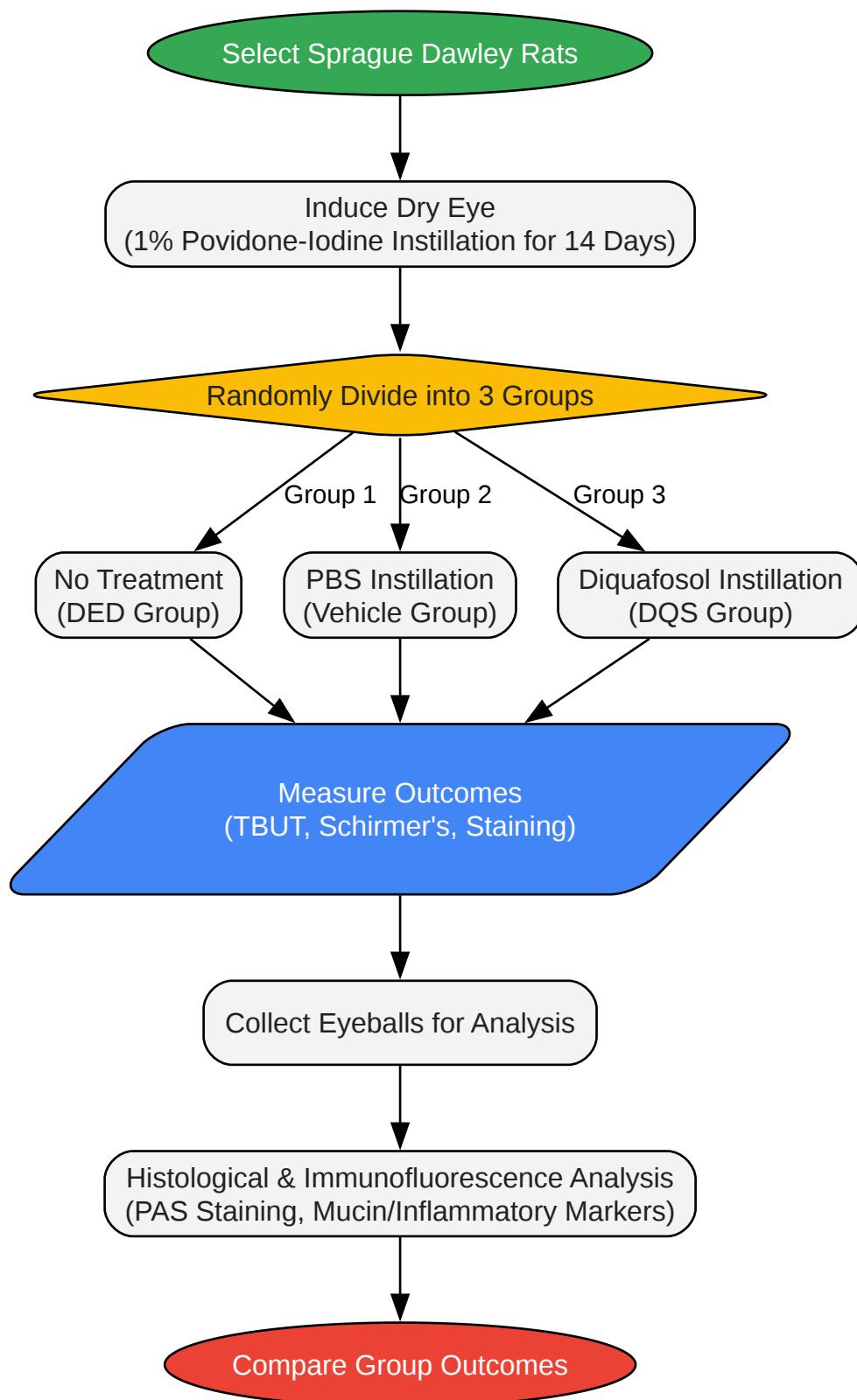
(Data from a study in rabbits with a single topical instillation of 3% ¹⁴C-Diquafosol)[18]

Systemic Exposure

Systemic exposure to Diquafosol and its metabolites following topical ocular administration is negligible. In human studies involving single or multiple daily instillations of solutions up to 5%, plasma concentrations of Diquafosol and its primary metabolites remained below the lower limit of quantification (2 ng/mL).[18] This low systemic absorption contributes to its favorable safety profile.[19]

Analyte	Dosing Regimen	Plasma Concentration
Diquafosol & Metabolites	Single or 6-times daily instillation of 0.3% to 5% solution	Below lower limit of quantification (2 ng/mL) from 5 minutes to 1-hour post-instillation.
(Data from human clinical studies)[18]		

Key Preclinical Experimental Protocols


A variety of in vivo and in vitro models have been instrumental in elucidating the pharmacology of Diquafosol.

In Vivo Model: Povidone-Iodine (PI) Induced Dry Eye in Rats

This model mimics the ocular surface damage, inflammation, and loss of goblet cells seen in human dry eye disease.[14][15]

Experimental Protocol:

- Animal Model: Adult male Sprague Dawley rats are used.
- Induction of Dry Eye: A 10 g/L (1%) Povidone-Iodine solution is instilled into the rat's eyes for a period of 14 consecutive days to establish the dry eye model.
- Group Allocation: Rats are randomly divided into a healthy control group, an untreated dry eye disease (DED) group, a vehicle-treated group (e.g., PBS), and a Diquafosol-treated group.
- Treatment: The Diquafosol group receives topical instillation of the drug (e.g., 3% solution) for a specified period, typically 10-14 days.
- Outcome Measures:
 - Clinical Signs: Tear production (Schirmer's test), tear film break-up time (TBUT), and corneal fluorescein staining are measured at baseline and throughout the treatment period.
 - Histology: At the end of the study, eyeballs are enucleated for histological analysis. Periodic acid-Schiff (PAS) and Alcian Blue staining are used to quantify conjunctival goblet cell density and mucin presence.
 - Immunofluorescence: Staining for inflammatory markers (e.g., PMN) and mucins (e.g., MUC1) is performed on ocular tissue sections.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for a preclinical in vivo dry eye model.

In Vitro Model: Hyperosmotic Stress in Human Conjunctival Epithelial Cells (HCECs)

This model is used to study the molecular mechanisms of Diquafosol on mucin expression under conditions that mimic the hyperosmolarity of dry eye tears.[\[7\]](#)[\[9\]](#)

Experimental Protocol:

- **Cell Culture:** Primary human conjunctival epithelial cells (HCECs) are cultured, often using an air-liquid interface method to create a multi-layered epithelium that better represents the *in vivo* environment.
- **Induction of Stress:** The cultured cells are exposed to a hyperosmotic medium (e.g., 400 mOsm/L) for 24 hours to induce a dry eye-like state.
- **Treatment:** The stressed cells are then treated with Diquafosol at various concentrations and for different time points (e.g., 6 and 24 hours).
- **Inhibitor Studies:** To confirm signaling pathways, cells can be pre-treated with specific inhibitors (e.g., PD98059, an ERK inhibitor) before Diquafosol application.
- **Outcome Measures:**
 - **Gene Expression:** Quantitative PCR (qPCR) is used to measure the mRNA expression levels of mucin genes (MUC1, MUC16, MUC5AC).
 - **Protein Analysis:** Immunostaining and Western blotting are performed to assess mucin protein expression and the phosphorylation status of signaling molecules like ERK1/2.
 - **Mucin Secretion:** ELISA can be used to quantify the amount of secreted MUC5AC in the cell culture supernatant.

Conclusion

The preclinical pharmacology of Diquafosol tetrasodium is well-characterized, demonstrating a unique, multi-faceted mechanism of action beneficial for ocular surface diseases. By acting as a P2Y2 receptor agonist, it directly stimulates the secretion of both water and mucin,

upregulates mucin gene expression via the ERK pathway, and promotes corneal epithelial healing.[3][7] Furthermore, it exhibits cytoprotective and anti-inflammatory effects, potentially by modulating the NF-κB pathway.[10] Pharmacokinetic studies confirm its action is localized to the ocular surface with negligible systemic absorption, underpinning its excellent safety profile.[18] These robust preclinical findings provide a strong rationale for its clinical efficacy in treating dry eye disease by restoring the natural balance and function of the tear film.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diquafosol - Wikipedia [en.wikipedia.org]
- 2. Diquafosol tetrasodium: synthesis, uses and Mode of action_Chemicalbook [chemicalbook.com]
- 3. Clinical utility of 3% diquafosol ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]
- 5. Applications of Diquafosol Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility [mdpi.com]
- 6. Conjunctival expression of the P2Y2 receptor and the effects of 3% diquafosol ophthalmic solution in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Diquafosol Sodium Inhibits Apoptosis and Inflammation of Corneal Epithelial Cells Via Activation of Erk1/2 and RSK: In Vitro and In Vivo Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of diquaferon on tear film inflammatory markers in patients with dry eye: A noncomparative, open-label, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of topical diquaferon for the treatment of dry eye disease: An updated meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of diquaferon sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of diquaferon sodium in povidone iodine-induced dry eye model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. preprints.org [preprints.org]
- 18. benchchem.com [benchchem.com]
- 19. Pharmacokinetic evaluation of diquaferon tetrasodium for the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Pharmacology of Diquaferon Tetrasodium for Ocular Surface Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427650#preclinical-pharmacology-of-diquaferon-tetrasodium-for-ocular-surface-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com